molecular formula C15H13N3S B2920426 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 23282-96-4

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2920426
CAS No.: 23282-96-4
M. Wt: 267.35
InChI Key: NXUULZDTTMJDAI-UHFFFAOYSA-N
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Description

4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 23282-96-4) is a high-purity chemical compound with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol. It is a member of the 1,2,4-triazole family, a privileged scaffold in medicinal chemistry and drug discovery known for its versatile biological activities . The 1,2,4-triazole-3-thiol structure is a key pharmacophore of significant interest to researchers . This structure is known to exhibit a thiol-thione tautomerism, which can influence its physicochemical properties and biological interactions . The compound serves as a vital synthetic intermediate for developing novel molecules with potential pharmacological applications. Derivatives based on the 1,2,4-triazole-3-thiol core have been extensively investigated and reported in scientific literature to possess a wide spectrum of biological activities, including antimicrobial , anticancer , anticonvulsant , and antidepressant effects . Furthermore, this heterocyclic system is widely utilized in other areas of research, such as the development of enzyme inhibitors and corrosion inhibitors . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-benzyl-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-16-14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUULZDTTMJDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol's applications are primarily in medicinal chemistry and pharmacology. It has potential as an anticancer agent, making it a candidate for further development in cancer therapeutics. Its antimicrobial properties may also make it useful in the development of new antibiotics or antifungal agents. The compound's structure makes it suitable for exploring new drug formulations targeting various diseases.

Biological Activity

  • Antimicrobial and Antifungal Properties: Several compounds with a triazole ring show antimicrobial and antifungal properties, making them candidates for developing new drugs to overcome resistance .
  • Anticancer Agent: this compound has been studied for its potential as an anticancer agent, demonstrating efficacy against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
  • Enzyme Inhibition: Interaction studies have shown that this compound can interact with biological macromolecules such as proteins and nucleic acids, which can influence enzyme activity and cellular signaling pathways. Studies suggest that this compound can inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.

Derivatives and Structural Similarities

Various compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Aspects
5-(benzyl)-4H-1,2,4-triazole-3-thiolBenzyl group on the 5-positionExhibits strong anticancer activity
5-(furan)-4H-1,2,4-triazole-3-thiolFuran substituent instead of benzylDemonstrates antifungal properties
5-(chlorophenyl)-4H-1,2,4-triazole-3-thiolChlorinated phenyl groupEnhanced potency against specific cancer cell lines
5-(methylphenyl)-4H-1,2,4-triazole-3-thiolMethyl-substituted phenyl groupPotentially lower toxicity compared to others
4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiolContains tert-butyl group instead of phenylThe bulky tert-butyl group increases steric hindrance, potentially enhancing selectivity and stability while influencing solubility and bioavailability.
This compoundContains phenyl instead of tert-butyl groupLacks steric hindrance compared to the target compound.
4-benzyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiolContains methyl group instead of tert-butylPotentially different solubility and bioavailability.
4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiolContains chlorine substituentMay exhibit different electronic properties affecting reactivity.

Industrial Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives share a common core structure but differ in substituents, leading to varied physicochemical and biological properties. Key analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives

Compound Name Substituents (R1, R2) Key Activities & Findings Reference IDs
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol R1 = Benzyl, R2 = Phenyl Antimicrobial (MIC: 8–32 µg/mL), antioxidant (IC50: 5.84 µg/mL for DPPH), corrosion inhibitor (η = 85% at 1 mM) [1, 8, 15]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) R1 = NH2, R2 = Phenyl Enhanced antioxidant activity (electron-donating -NH2/SH groups; IC50: 7.2 µg/mL) [8, 16]
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) R1 = NH2, R2 = 4-Pyridyl Moderate antioxidant (IC50: 12.5 µg/mL) and corrosion inhibition (η = 78% at 1 mM) [8, 15]
4-(4-Nitrophenyl)-5-Schiff base derivatives R1 = 4-Nitrophenyl, R2 = Schiff base Antimycobacterial activity (MIC: 16 µg/mL against M. tuberculosis) [10]
4-Cyclopentenylamino-5-hydrazinyl derivatives R1 = Cyclopentenyl, R2 = Hydrazinyl Potent antiviral activity (COVID-19 helicase inhibition, docking score: −9.2 kcal/mol) [9, 12]
5-(5-Methylpyrazol-3-yl)-4-phenyl derivatives R1 = Phenyl, R2 = Methylpyrazole Moderate antiradical activity (DPPH scavenging: 40–50% at 100 µM) [17]

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., -NH2 in AT) enhance antioxidant activity due to improved radical stabilization .
  • Bulkier aromatic groups (e.g., benzyl in the target compound) improve antimicrobial potency by enhancing lipophilicity and membrane penetration .
  • Heteroaromatic substituents (e.g., pyridyl in AP) reduce antioxidant efficacy compared to phenyl analogs but retain corrosion inhibition .

Antiviral Potential: Hydrazinyl and cyclopentenylamino substituents (e.g., compounds 12 and 16 in ) show high binding affinity to SARS-CoV-2 helicase, outperforming the benzyl-phenyl analog .

Synthetic Flexibility: Schiff base formation (e.g., with 4-phenoxybenzaldehyde) introduces planar conjugated systems, enhancing antimycobacterial activity . Alkylation at N1 (e.g., with Troxipide in ) broadens therapeutic applications but requires careful optimization to avoid PAINS liabilities .

Contradictions in Activity :

  • While AT and AP are effective antioxidants, their corrosion inhibition efficiency is lower than the benzyl-phenyl derivative, likely due to reduced adsorption on metal surfaces .
  • Nitro-substituted analogs () exhibit weaker antioxidant activity but stronger antimicrobial effects, highlighting a trade-off between electron-withdrawing and donating groups .

Biological Activity

Overview

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The following sections detail its biological activity based on various studies and findings.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazole ring structure allows it to bind to metal ions in enzyme active sites, inhibiting their function. This inhibition can disrupt various cellular processes, including:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Reactive Oxygen Species Generation : It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage in pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens, showing effectiveness in inhibiting bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also demonstrated notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)25
IGR39 (Melanoma)15
Panc-1 (Pancreatic Cancer)20

The selectivity of this compound towards cancer cells was confirmed through MTT assays, indicating its potential as an antitumor agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharides (LPS).

CytokineInhibition (%) at 50 µM
TNF-α70%
IL-665%

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : A study conducted on various derivatives of triazoles indicated that compounds similar to 4-benzyl-5-phenyl exhibited enhanced antibacterial activity against resistant strains of bacteria .
  • Cytotoxicity Against Cancer Cells : Research focusing on triazole derivatives showed that modifications on the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of the benzyl group was found to enhance selectivity towards cancer cells while minimizing toxicity towards normal cells .
  • Inflammation Models : In vivo models demonstrated that administration of the compound led to reduced swelling and inflammation markers in animal models subjected to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of a thiocarbazide intermediate via acylation of hydrazine derivatives (e.g., benzoic acid hydrazide) with isothiocyanates or thiosemicarbazides .
  • Step 2 : Cyclization under alkaline conditions to form the triazole-thiol core. For example, 4-phenyl-substituted derivatives are synthesized via nucleophilic addition of phenylisothiocyanate followed by intramolecular heterocyclization .
  • Step 3 : S-alkylation or Mannich reactions to introduce substituents. Alkylation with iodobutane or bromophenacyl bromide yields S-alkyl derivatives, while Mannich bases are formed using formaldehyde and secondary amines .

Q. Which characterization techniques are essential for confirming the structure of synthesized derivatives?

  • Methodological Answer :

  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .
  • Spectroscopy :
  • ¹H-NMR : Confirms substituent positions and alkylation patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
  • FTIR : Identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • Chromatography-Mass Spectrometry (LC-MS) : Ensures compound purity and molecular ion detection .

Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?

  • Methodological Answer :

  • Antifungal Activity : Agar dilution or microdilution assays against Candida spp. or Aspergillus spp., with fluconazole as a positive control .
  • Antiradical Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations of 1 × 10⁻³–10⁻⁴ M, measuring absorbance at 517 nm .
  • ADME Prediction : Computational tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vivo studies .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of triazole-thiol derivatives?

  • Methodological Answer :

  • Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2, PDB: 3LD6) or lanosterol 14α-demethylase (CYP51), which are implicated in inflammation and fungal ergosterol biosynthesis .
  • Docking Workflow :
  • Prepare ligand (triazole-thiol derivative) and receptor (enzyme) files using AutoDock Tools.
  • Run simulations with AutoDock Vina, analyzing binding affinities (ΔG) and hydrogen-bond interactions.
  • Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .
  • Case Study : Derivatives with 4-fluorobenzylidene substituents showed reduced COX-2 affinity due to steric clashes, guiding structural optimization .

Q. What strategies optimize the reaction yield in S-alkylation of triazole-thiol derivatives?

  • Methodological Answer :

  • Solvent Optimization : Propan-2-ol or methanol enhances alkylation efficiency by stabilizing intermediates (yield: 70–85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours conventional) and improves regioselectivity. For example, microwave irradiation at 100°C in DMF yielded 90% purity for S-octyl derivatives .
  • Base Selection : Potassium carbonate or triethylamine facilitates deprotonation of the thiol group, accelerating nucleophilic substitution .

Q. How do structural modifications (e.g., substituents) influence the compound’s bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the benzyl position enhances antifungal activity by increasing membrane permeability (MIC: 2–8 µg/mL vs. 16 µg/mL for unsubstituted analogs) .
  • Bulkier Substituents : 3-(Indol-3-yl)propyl groups improve kinase inhibition (IC₅₀: 0.8 µM for anaplastic lymphoma kinase) by occupying hydrophobic pockets .
  • Thiol vs. Thione Tautomerism : Thiol tautomers exhibit higher antiradical activity (88.89% DPPH scavenging at 1 × 10⁻³ M) due to enhanced hydrogen-donating capacity .

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